molecular formula C23H28N2O5S B12515229 but-2-enedioic acid; 3-(2-methoxy-10-phenothiazinyl)-N,N,2-trimethyl-1-propanamine

but-2-enedioic acid; 3-(2-methoxy-10-phenothiazinyl)-N,N,2-trimethyl-1-propanamine

Cat. No.: B12515229
M. Wt: 444.5 g/mol
InChI Key: IFLZPECPTYCEBR-UHFFFAOYSA-N
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Description

Butenedioic acid: is an organic compound with the formula C₄H₄O₄. . Both isomers are dicarboxylic acids, meaning they contain two carboxyl groups. Methotrimeprazine is a phenothiazine derivative used primarily as an antipsychotic and analgesic. It is known for its sedative and antiemetic properties .

Chemical Reactions Analysis

Butenedioic acid: undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions.

Methotrimeprazine: also undergoes various chemical reactions, primarily involving its phenothiazine core. These reactions include:

Properties

IUPAC Name

but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLZPECPTYCEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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